![molecular formula C16H18Se2 B12550667 Diselenide, bis[(2-methylphenyl)methyl] CAS No. 158234-20-9](/img/structure/B12550667.png)
Diselenide, bis[(2-methylphenyl)methyl]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diselenide, bis[(2-methylphenyl)methyl] is an organic compound with the molecular formula C16H18Se2. It is a member of the diselenide family, characterized by the presence of a Se-Se bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diselenide, bis[(2-methylphenyl)methyl] typically involves the reaction of 2-methylbenzyl chloride with sodium selenide. The reaction is carried out in an inert atmosphere to prevent oxidation of the selenium. The product is then purified through recrystallization .
Industrial Production Methods
The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Diselenide, bis[(2-methylphenyl)methyl] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides.
Reduction: It can be reduced to form selenides.
Substitution: The Se-Se bond can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed.
Major Products Formed
Oxidation: Selenoxides
Reduction: Selenides
Substitution: Various substituted selenides depending on the reagents used.
Aplicaciones Científicas De Investigación
Diselenide, bis[(2-methylphenyl)methyl] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its anticancer and chemopreventive activities.
Industry: Utilized in the development of materials with unique electronic properties
Mecanismo De Acción
The mechanism of action of diselenide, bis[(2-methylphenyl)methyl] involves its ability to modulate redox reactions. It can act as both an antioxidant and a prooxidant, depending on the cellular environment. The compound interacts with various molecular targets, including enzymes involved in oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Diphenyl diselenide
- Dibenzyl diselenide
- Di-p-tolyl diselenide
Uniqueness
Diselenide, bis[(2-methylphenyl)methyl] is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
158234-20-9 |
|---|---|
Fórmula molecular |
C16H18Se2 |
Peso molecular |
368.3 g/mol |
Nombre IUPAC |
1-methyl-2-[[(2-methylphenyl)methyldiselanyl]methyl]benzene |
InChI |
InChI=1S/C16H18Se2/c1-13-7-3-5-9-15(13)11-17-18-12-16-10-6-4-8-14(16)2/h3-10H,11-12H2,1-2H3 |
Clave InChI |
GTGASWBFEZZMSE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C[Se][Se]CC2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


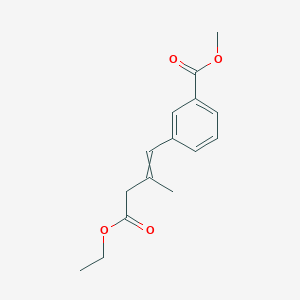
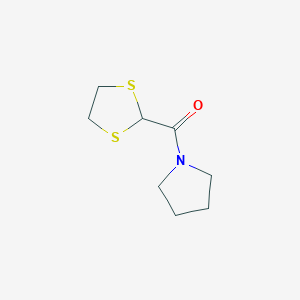
![1,1'-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene](/img/structure/B12550620.png)
![4-[2-(2,3-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B12550623.png)
![3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B12550624.png)
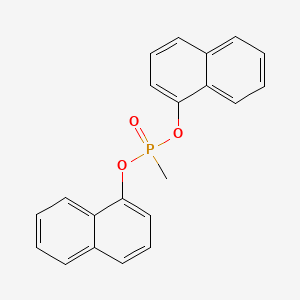
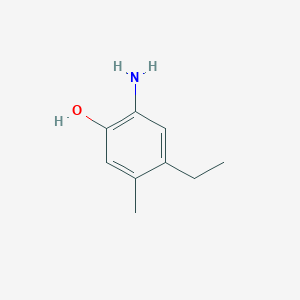
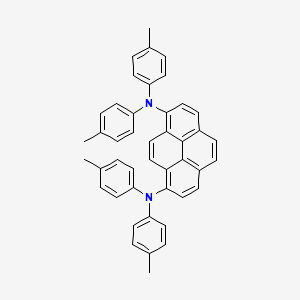
![Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]-](/img/structure/B12550651.png)

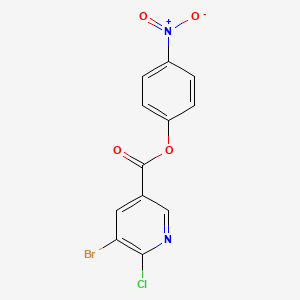
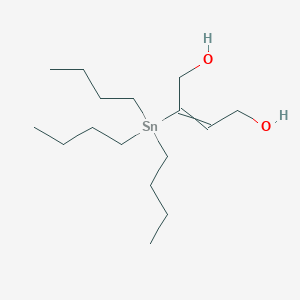
![Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate](/img/structure/B12550676.png)
![N-[2-(2-Hydroxyethoxy)ethyl]-3-sulfanylpropanamide](/img/structure/B12550680.png)
